2-(difluoromethyl)-2H-indazole-6-carboxylic acid
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Overview
Description
2-(difluoromethyl)-2H-indazole-6-carboxylic acid is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the difluoromethyl group imparts unique chemical and physical properties to the molecule, making it a valuable building block for the synthesis of various bioactive compounds and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid typically involves the introduction of the difluoromethyl group onto an indazole scaffold. One common method is the difluoromethylation of indazole derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable difluoromethylation techniques. These methods include the use of bench-stable crystalline reagents like XtalFluor-M® and other non-ozone depleting difluorocarbene reagents . The process is optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and materials applications.
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., ClCF₂H) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include difluoromethyl ketones, alcohols, aldehydes, and various substituted indazole derivatives .
Scientific Research Applications
2-(difluoromethyl)-2H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This results in the modulation of biological pathways and the inhibition of target enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(difluoromethyl)-2-nitrobenzene: Shares the difluoromethyl group but differs in the aromatic core structure.
N-difluoromethyl amides: Similar in containing the difluoromethyl group but differ in the functional group attached to the nitrogen atom.
Uniqueness
2-(difluoromethyl)-2H-indazole-6-carboxylic acid is unique due to its indazole core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds and materials with specific desired properties .
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-(difluoromethyl)indazole-6-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)13-4-6-2-1-5(8(14)15)3-7(6)12-13/h1-4,9H,(H,14,15) |
InChI Key |
CDEAVPJRDJLIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1C(=O)O)C(F)F |
Origin of Product |
United States |
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